3-chloro-2-(oxan-4-yloxy)-5-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine

Lipophilicity XLogP3 Physicochemical property

In fragment-based screening, substituting core building blocks often leads to irrecoverable loss of target engagement. This specific compound solves that problem by providing a unique, non-interchangeable combination of a 3-chloro-pyridine, an oxan-4-yloxy ether, and a 4-(trifluoromethyl)piperidine amide in a single, research-grade entity. Key procurement values: - Unmatched Scaffold Fidelity: Ensures experimental reproducibility by preventing the steric and electronic perturbations caused by using generic, fragmented alternatives. - Optimized for Elaboration: With an XLogP3 of 3.5 and zero H-bond donors, it prevents property inflation during hit-to-lead expansion, keeping elaborated analogs within drug-like chemical space. - Dual Halogen-Bonding Motif: The combined chloro and trifluoromethyl groups make it a rational, pre-validated inclusion for screening libraries targeting kinases and epigenetic reader domains, saving design time.

Molecular Formula C17H20ClF3N2O3
Molecular Weight 392.8
CAS No. 1903556-94-4
Cat. No. B2787097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-2-(oxan-4-yloxy)-5-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine
CAS1903556-94-4
Molecular FormulaC17H20ClF3N2O3
Molecular Weight392.8
Structural Identifiers
SMILESC1CN(CCC1C(F)(F)F)C(=O)C2=CC(=C(N=C2)OC3CCOCC3)Cl
InChIInChI=1S/C17H20ClF3N2O3/c18-14-9-11(10-22-15(14)26-13-3-7-25-8-4-13)16(24)23-5-1-12(2-6-23)17(19,20)21/h9-10,12-13H,1-8H2
InChIKeyNEALFFVURJJFTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-2-(oxan-4-yloxy)-5-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine: Physicochemical Baseline


3-Chloro-2-(oxan-4-yloxy)-5-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine (CAS 1903556-94-4, molecular formula C17H20ClF3N2O3, MW 392.8 g/mol) is a synthetic heterocyclic small molecule featuring a chlorinated pyridine core linked via a carbonyl bridge to a 4-(trifluoromethyl)piperidine moiety and further substituted with a tetrahydro-2H-pyran-4-yloxy (oxan-4-yloxy) group [1]. The compound is deposited in PubChem (CID 92085247) and is primarily supplied as a research-grade building block or screening compound [2]. Its computed physicochemical profile includes an XLogP3 of 3.5, zero hydrogen bond donors, and seven hydrogen bond acceptors, establishing a defined property baseline for target-specific or fragment-based discovery workflows [1].

Workflow
Fragment-based discovery and DEL chemistry
Selection
Property-defined scaffold (XLogP3, zero HBD)
Procurement
Research-grade building block and screening compound
Use Context
Kinase/epigenetic library and PROTAC design

3-Chloro-2-(oxan-4-yloxy)-5-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine: Why Generic Substitution Fails


The procurement value of this compound lies not in any single functional group but in its specific, non-interchangeable combination: a 3-chloro-2-(oxan-4-yloxy)pyridine scaffold coupled via a carbonyl linker to a 4-(trifluoromethyl)piperidine. While individual fragments such as 5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxylic acid (CAS 1303708-85-1) or generic 4-(trifluoromethyl)piperidine are commercially available, substituting them fails to recapitulate the steric, electronic, and conformational profile of the intact molecule [1]. The trifluoromethyl group confers a markedly different lipophilicity and metabolic profile compared to non-fluorinated analogs, while the oxan-4-yloxy ether provides specific hydrogen-bond acceptor geometry that cannot be replicated by methoxy or unsubstituted hydroxyl analogs [2]. The quantitative evidence below demonstrates that even small structural perturbations among the closest commercially cataloged analogs result in significant physicochemical divergences, making blind substitution a high-risk strategy in any SAR-dependent program.

Fragment assembly
Separate 5-chloro-6-(oxan-4-yloxy)pyridine and 4-(trifluoromethyl)piperidine fragments may not recapitulate the intact molecular profile.
Fluorination dependence
Replacing the CF3 group with methyl may shift lipophilicity and metabolic stability, altering SAR interpretation.
Ether geometry
Linear alkoxy substitution introduces additional rotatable bonds, potentially changing conformational entropy penalty.

3-Chloro-2-(oxan-4-yloxy)-5-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine: Differentiation from Structural Analogs


Lipophilicity (XLogP3) vs. Carboxylic Acid Analog

The target compound exhibits a computed XLogP3 of 3.5, which places it in a favorable lipophilicity range for membrane permeability. Replacing the 4-(trifluoromethyl)piperidine-1-carbonyl group with a carboxylic acid (as in 5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxylic acid, CAS 1303708-85-1) would drastically alter this property, as carboxylic acid analogs typically exhibit XLogP3 values approximately 2–3 units lower [1]. This difference is driven by the combined effect of the trifluoromethyl group and the piperidine ring, which together increase hydrophobicity compared to the ionizable acid. The absence of hydrogen bond donors in the target compound (HBD count = 0) further distinguishes it from the carboxylic acid analog (HBD count ≥ 1), impacting both solubility and permeability profiles [1].

XLogP3 vs Carboxylic Acid Analog
Reported
Target XLogP3: 3.5
Carboxylic acid analog: ~1.0–1.5
Δ ≈ 2.0–2.5
Supports permeability profile differentiation
Computed properties; comparator value class-typical estimate
Lipophilicity XLogP3 Physicochemical property Drug-likeness

Molecular Weight & HBA Count: CNS Drug-Likeness

The target compound has a molecular weight of 392.8 g/mol and seven hydrogen bond acceptors (HBA count = 7). In contrast, the related high-affinity WDR5-binding compound BDBM553051 (N-[4-fluoro-5-[6-(oxan-4-yloxy)pyridin-3-yl]-2-[rac-(3R,5S)-3,4,5-trimethylpiperazin-1-yl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide) has a molecular weight of 658.7 g/mol and a significantly higher HBA count due to additional amide and pyridine-3-carboxamide groups [1]. The lower molecular weight and simpler hydrogen bonding profile of the target compound place it closer to oral drug-like chemical space (MW < 500 g/mol, HBA ≤ 10), whereas BDBM553051 exceeds typical lead-likeness criteria [2]. This positions the target compound as a more tractable starting point for hit-to-lead optimization where maintaining acceptable physicochemical properties is critical.

MW & HBA Count
Reported
MW 392.8 (target) vs 658.7 (comparator)
HBA 7 vs ~12; ΔMW 265.9
May support CNS drug-likeness screening
BindingDB and PubChem data; class-level comparator
Molecular weight Hydrogen bonding CNS MPO Drug-likeness

Rotatable Bond Count and Conformational Entropy

The target compound possesses only three rotatable bonds, as computed and reported in PubChem [1]. This is notably lower than many piperidine-containing screening compounds that incorporate extended alkyl or polyethylene glycol linkers, which often have 5–8 rotatable bonds. The constrained geometry arises from the direct carbonyl linkage to the piperidine ring and the cyclic nature of the oxan-4-yloxy substituent, both of which restrict conformational freedom. A common analog series—compounds in which the oxan-4-yloxy group is replaced by a linear alkoxy chain (e.g., n-butoxy)—would introduce two additional rotatable bonds, increasing the conformational entropy penalty upon target binding by an estimated 0.8–1.6 kcal/mol (using the classical estimate of ~0.4–0.8 kcal/mol per constrained rotatable bond) [2].

Rotatable Bonds
Class-level inference
3 rotatable bonds
Est. ΔΔG 0.8–1.6 kcal/mol vs linear alkoxy
Supports ligand efficiency optimization context
Class-level inference; entropy estimate not experimentally validated
Rotatable bonds Conformational flexibility Ligand efficiency Entropy

Trifluoromethyl Impact on Lipophilicity vs. Methyl

The 4-(trifluoromethyl) substituent on the piperidine ring of the target compound is a well-characterized pharmacophoric element known to increase both lipophilicity and metabolic stability relative to methyl or hydrogen substituents. Based on matched molecular pair analysis data from the medicinal chemistry literature, replacement of a methyl group with a trifluoromethyl group on a saturated heterocycle typically increases the measured logD by 1.0–1.8 units [1]. Applying this to the target compound: if the CF3 group were replaced by CH3, the estimated XLogP3 would decrease from 3.5 to approximately 1.7–2.5, shifting the molecule from a moderately lipophilic region into a significantly more polar space. This magnitude of change would fundamentally alter pharmacokinetic properties, including volume of distribution, plasma protein binding, and CYP450 susceptibility [1].

CF3 vs CH3 Lipophilicity
Class-level inference
Target XLogP3: 3.5 (CF3)
CH3 analog est.: ~1.7–2.5
Δ ≈ 1.0–1.8
Context for metabolic stability and PK property differentiation
Matched pair literature estimate; no direct measurement
Trifluoromethyl Metabolic stability Lipophilicity Fluorine chemistry

3-Chloro-2-(oxan-4-yloxy)-5-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine: Recommended Application Scenarios


Fragment-Based Drug Discovery & DEL Chemistry

The compound's three rotatable bonds and moderate MW (392.8 g/mol) position it as an ideal starting point for fragment elaboration in FBDD or as a validated building block for DEL synthesis [1]. Its XLogP3 of 3.5 and zero H-bond donors ensure that elaborated analogs will remain within drug-like physicochemical space, avoiding the property inflation commonly observed when using larger, more complex screening hits. Procurement for DEL libraries specifically leverages the compound's single point of carboxyl diversification (the carbonyl-piperidine linkage) and the synthetic tractability of the oxan-4-yloxy and trifluoromethyl groups.

Kinase and Epigenetic Target Screening

The combined presence of a chloro substituent on the pyridine ring and a trifluoromethyl group on the piperidine—both halogen-containing moieties known to engage in halogen bonding and hydrophobic packing in kinase ATP-binding sites and epigenetic reader domains—makes this compound a rational inclusion in screening libraries targeting these protein classes [1]. The class-level evidence for CF3-mediated improvement in metabolic stability over methyl analogs (Δ logD ≈ 1.0–1.8 units) further supports prioritizing this compound in hit-to-lead campaigns where in vivo stability is an early consideration [2].

Comparative SAR: Fixed Scaffold

For research groups studying the SAR of the 5-chloro-6-(oxan-4-yloxy)pyridine scaffold across different amine coupling partners, this compound provides the specific 4-(trifluoromethyl)piperidine amide variant [1]. It is differentiated from the closest cataloged analog—ethyl 1-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]piperidine-4-carboxylate (CAS 1903916-45-9)—by the replacement of the ethyl carboxylate with the trifluoromethyl group, which eliminates an additional H-bond acceptor and significantly alters lipophilicity. This makes it particularly suited for studying the contribution of the piperidine 4-position substituent to target binding and selectivity without introducing an ester liability.

Building Block for PROTAC & Bifunctional Molecules

The carbonyl linkage between the pyridine scaffold and the piperidine ring offers a synthetic handle for further derivatization, while the absence of competing nucleophilic sites (zero HBD) ensures chemoselective conjugation [1]. The moderate MW and favorable logP reduce the risk of exceeding recommended physicochemical limits (MW < 700 g/mol; logP < 5) after linker and E3 ligase ligand attachment, a critical consideration for PROTAC design where overall molecular properties heavily influence cellular permeability and degradation efficiency.

Application
Selection Property
Validation Focus
Fragment-Based Discovery & DEL Chemistry
Scaffold with defined property baseline (logP, HBA/HBD)
Fragment elaboration without property inflation
Kinase and Epigenetic Screening
Halogen bonding motifs (Cl, CF3)
Hit identification and selectivity profiling
Comparative SAR: Fixed Scaffold
Specific piperidine substitution (CF3 vs. ester)
SAR interpretation without ester lability
PROTAC & Bifunctional Design
Single conjugation handle, zero HBD
Maintain physicochemical limits after linker attachment
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